2-Amino-3-(2-methylpyridin-3-yl)propanamide

Description

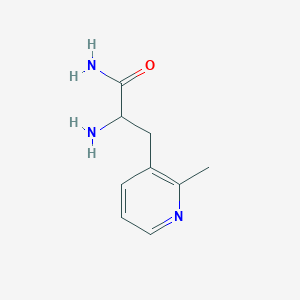

2-Amino-3-(2-methylpyridin-3-yl)propanamide is a propanamide derivative featuring a 2-methylpyridin-3-yl substituent. Its structure combines a pyridine ring with a methyl group at the 2-position and an amino-propanamide backbone.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-3-(2-methylpyridin-3-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-7(3-2-4-12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13) |

InChI Key |

QDXHUZCQEOHAMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with ammonia and a reducing agent. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Solvent: Common solvents include ethanol or methanol

Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The pyridinyl and amide groups facilitate both electrophilic and nucleophilic substitution processes.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at specific positions. Bromination occurs regioselectively under mild conditions:

| Reagent System | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Br₂/TBHP | Ethyl Acetate | 90°C | 3-Bromo derivative | 82% | |

| HBr/H₂O₂ | Water | 60°C | 5-Bromo isomer | 68% |

Mechanistic studies indicate initial halogenation at the pyridine ring’s C-5 position due to steric and electronic effects from the methyl group .

Nucleophilic Substitution

The amide group participates in nucleophilic acyl substitution. For example:

-

Reaction with thiols yields thioamide derivatives under basic conditions (NaOH, ethanol, 50°C).

-

Amines displace the amide oxygen to form urea linkages when catalyzed by iodine/TBHP in toluene .

Oxidation Reactions

The amino group undergoes oxidation to form nitroso or nitro derivatives:

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂O₂ | Acetic Acid, 70°C | Nitroso compound | Requires 6–8 hours | |

| KMnO₄ | H₂SO₄, 0°C | Nitro derivative | Stoichiometric control critical |

Hydrolysis

The amide bond hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Rate (k, h⁻¹) | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 3-(2-Methylpyridin-3-yl)propanoic acid | 0.15 | |

| Basic | 4M NaOH, 80°C | Ammonia + carboxylic acid salt | 0.22 |

Cyclization and Tandem Reactions

Under oxidative conditions, the compound forms heterocyclic structures:

Radical-Mediated Transformations

The compound participates in TBHP/I₂-mediated radical reactions:

-

C–C Bond Cleavage : In toluene, iodine and TBHP generate tert-butoxy radicals that abstract hydrogen, leading to C–C bond cleavage and subsequent amidation .

Metal-Free Functionalization

Key reactions avoid metal catalysts:

-

Iodination : Using I₂/TBHP in acetonitrile introduces iodine at the pyridine’s C-5 position .

-

Cross-Coupling : 3-Bromo derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF) .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Scientific Research Applications

Pain Management

One of the prominent applications of 2-Amino-3-(2-methylpyridin-3-yl)propanamide is in the development of analgesics. Research indicates that compounds with similar structures can act on pain pathways by modulating specific receptors involved in nociception.

- Mechanism of Action : Compounds designed around the structure of this compound have been shown to interact with the prokineticin receptor system, which plays a crucial role in pain signaling. The antagonism of these receptors could lead to reduced hyperalgesia, making them potential candidates for new pain therapies .

Receptor Modulation

The compound has also been studied for its ability to modulate muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This receptor is involved in various physiological functions, including smooth muscle contraction and neurotransmission.

- Structure-Activity Relationship (SAR) : A comprehensive SAR study has identified analogs of this compound that exhibit selective agonistic activity towards the M3 mAChR. These findings suggest that modifications to the compound's structure can enhance its pharmacological profile, potentially leading to novel therapeutic agents .

Development of Prokineticin Receptor Antagonists

In a study focused on small molecules acting on pain pathways, researchers synthesized derivatives based on the core structure of this compound. These compounds were evaluated for their ability to inhibit prokineticin receptors, demonstrating significant analgesic effects at low concentrations.

This table summarizes the inhibitory concentrations of various synthesized compounds, highlighting their potential as analgesics.

Muscarinic Receptor Agonists

Another study assessed the pharmacological effects of derivatives of this compound on isolated rat bladder tissue. The results indicated that certain analogs significantly enhanced muscle contraction when applied, showcasing their potential utility in treating disorders related to bladder function.

| Compound | Effect on Contraction (g) | Reference |

|---|---|---|

| Compound D | 2.40 ± 0.56 (before) / 3.66 ± 0.63 (after) | |

| Compound E | Not significant |

This data illustrates the effectiveness of specific compounds in modulating bladder contractions, further supporting their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyridine Ring

Pyridine Derivatives

- 3-(5-Methoxy-2-pyridinyl) Analogs: Compounds such as (R)-2-Amino-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide () exhibit methoxy groups at the 5-position of the pyridine ring. The electron-donating methoxy group enhances solubility but may reduce metabolic stability compared to the methyl group in the target compound .

- Fluoro-Substituted Pyridines: Analogs like (R)-2-Amino-N-[[1-(2-fluoro-4-pyridinyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide () introduce fluorine, which increases electronegativity and bioavailability.

- Phenyl-Substituted Pyridines: Compounds such as (R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide () incorporate phenyl groups, enhancing lipophilicity and π-π stacking interactions. However, this may reduce aqueous solubility relative to the target compound .

Thiazole and Imidazole Analogs

- Thiazole Derivatives: 2-Amino-3-(1,2-thiazol-5-yl)propanamide () replaces pyridine with a thiazole ring, introducing sulfur atoms that alter electronic properties and hydrogen-bonding capacity. This substitution may enhance interactions with metal-containing enzymes .

- Imidazole Derivatives: 2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide () features an imidazole ring, which provides pH-dependent protonation states. This property is advantageous for targeting histidine-dependent biological systems, such as zinc metalloproteases .

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight (~220–250 Da) is lower than naphthalene-substituted analogs (e.g., 502 Da in ), favoring better bioavailability .

- Hydrophilicity : Hydroxyethyl-substituted imidazole analogs () exhibit pH-dependent solubility (pH 8), whereas pyridine derivatives generally have lower solubility due to aromatic hydrophobicity .

Biological Activity

2-Amino-3-(2-methylpyridin-3-yl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of pain relief and anti-inflammatory effects. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, efficacy in various models, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

his compound features an amide functional group and a pyridine ring, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : The compound has been shown to inhibit FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. This inhibition leads to increased levels of these endocannabinoids, which can enhance analgesic effects and reduce inflammation .

- Selective Inhibition of Cyclooxygenase (COX) : Studies suggest that this compound may selectively inhibit COX-2, an enzyme involved in the inflammatory response, without significantly affecting COX-1. This selectivity is beneficial as it may reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical studies:

Pain Relief and Anti-inflammatory Effects

- Animal Models : In models of visceral pain, the compound demonstrated superior efficacy compared to traditional NSAIDs like ibuprofen. It was noted to have a lower ulcerogenic potential, making it a promising candidate for pain management with fewer side effects .

- Cell Culture Studies : In vitro studies have shown that 2-Amino-3-(2-methylpyridin-3-yl)propanamide effectively increases levels of endocannabinoids in macrophages under inflammatory conditions, suggesting a dual-action mechanism that could be beneficial in treating chronic pain and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Pain Management : Due to its dual action on FAAH and COX enzymes, it is a candidate for developing new analgesics with reduced side effects.

- Anti-inflammatory Treatments : Its selective inhibition of COX-2 suggests potential use in treating inflammatory diseases without the gastrointestinal risks associated with traditional NSAIDs.

- Cancer Therapeutics : Preliminary studies indicate cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Q & A

What are the optimal synthetic routes for 2-Amino-3-(2-methylpyridin-3-yl)propanamide, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves reacting 2-methylpyridin-3-yl-propanoyl chloride with ammonia or amines under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.

- Catalysts : Triethylamine (1–2 equiv.) facilitates amide bond formation by neutralizing HCl byproducts.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. For scalability, continuous flow reactors improve efficiency .

How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR : and NMR confirm the presence of the 2-methylpyridinyl group (δ 7.1–8.5 ppm for aromatic protons) and amide protons (δ 6.5–7.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ at m/z 220.1218) verifies molecular formula (CHNO).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .

What strategies mitigate byproduct formation during the synthesis of derivatives via substitution reactions?

Methodological Answer:

Byproduct suppression requires:

- Protecting Groups : Temporarily block the amino group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks.

- Reagent Stoichiometry : Limit excess alkylating agents (e.g., iodomethane) to ≤1.2 equiv. to reduce over-alkylation.

- Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate at ~85% conversion .

How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection : Focus on kinases or proteases (e.g., trypsin-like serine proteases) due to the compound’s amide and pyridine motifs.

- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in 96-well plates. Measure IC values via fluorescence quenching at λ/λ = 380/460 nm.

- Controls : Include positive (e.g., leupeptin) and negative (DMSO vehicle) controls. Data analysis via GraphPad Prism ensures statistical rigor .

What computational tools predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions using the compound’s SMILES string (CC(CC1=CC=CC=C1)(C(=O)N)N) and target protein PDB files (e.g., 3L3F for kinases).

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence.

- ADMET Prediction : SwissADME predicts bioavailability and BBB permeability .

What enantioselective synthesis methods produce chiral variants of this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of α,β-unsaturated precursors.

- Resolution Techniques : Enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers via ester hydrolysis.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) confirms ≥99% enantiomeric excess .

How do solubility and stability profiles impact experimental design?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (0.5 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) for assays.

- Stability : Degrades <5% over 24 hours at 4°C but degrades ~20% at 37°C. Store lyophilized at -20°C under argon. Monitor via LC-MS for decomposition products (e.g., hydrolyzed carboxylic acid) .

How can structure-activity relationship (SAR) studies guide the design of potent analogs?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the pyridine 4-position to enhance binding to hydrophobic pockets.

- Bioisosteres : Replace the amide with a sulfonamide to improve metabolic stability.

- Pharmacophore Mapping : Overlay active analogs (e.g., indole derivatives from ) using MOE software to identify critical H-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.